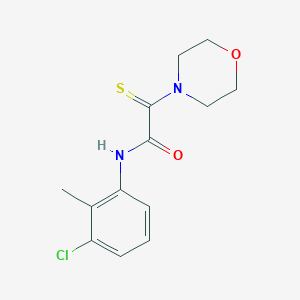
N-(2-fluorophenyl)-1-azepanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-1-azepanecarboxamide, also known as PF-04457845, is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP) that has been extensively studied for its potential therapeutic applications. NOP is a G-protein coupled receptor that is widely expressed in the central nervous system and has been implicated in a variety of physiological processes, including pain regulation, reward processing, and mood regulation.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-1-azepanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of conditions, including pain, anxiety, depression, and drug addiction. In preclinical studies, this compound has been shown to have potent analgesic effects in animal models of acute and chronic pain, without producing the side effects typically associated with traditional opioid analgesics. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, and to reduce drug-seeking behavior in animal models of drug addiction.
Wirkmechanismus
N-(2-fluorophenyl)-1-azepanecarboxamide is a selective antagonist of the NOP receptor, which is a member of the opioid receptor family. The NOP receptor is widely expressed in the central nervous system and has been implicated in a variety of physiological processes, including pain regulation, reward processing, and mood regulation. NOP receptor activation has been shown to produce analgesia, anxiolysis, and antidepressant effects, while NOP receptor blockade has been shown to produce opposite effects. This compound selectively blocks the NOP receptor, which results in the inhibition of the downstream signaling pathways that mediate its effects.
Biochemical and Physiological Effects
This compound has been shown to produce potent analgesic effects in animal models of acute and chronic pain, without producing the side effects typically associated with traditional opioid analgesics. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, and to reduce drug-seeking behavior in animal models of drug addiction. In addition, this compound has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluorophenyl)-1-azepanecarboxamide has several advantages for lab experiments, including its high selectivity for the NOP receptor, its potent analgesic effects, and its lack of significant adverse effects at therapeutic doses. However, this compound also has some limitations for lab experiments, including its relatively low solubility in water and its short half-life in vivo, which may require the use of specialized delivery systems or frequent dosing regimens.
Zukünftige Richtungen
There are several future directions for research on N-(2-fluorophenyl)-1-azepanecarboxamide, including its potential therapeutic applications in humans, its mechanism of action in different physiological processes, and its interactions with other signaling pathways in the central nervous system. In addition, further studies are needed to optimize the synthesis method of this compound and to develop more effective delivery systems for its use in humans. Finally, additional preclinical studies are needed to evaluate the safety and efficacy of this compound in different animal models of human disease.
Synthesemethoden
N-(2-fluorophenyl)-1-azepanecarboxamide was first synthesized by Pfizer in 2009 using a convergent synthetic route. The synthesis involves the condensation of 2-fluorobenzaldehyde with 6-aminocaproic acid to form the intermediate N-(2-fluorophenyl)-6-aminocaproic acid, which is then cyclized using a coupling agent to form the final product, this compound.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-11-7-3-4-8-12(11)15-13(17)16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPERKTIEXOBQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(diphenylmethyl)-5-(1H-1,2,4-triazol-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5127121.png)
![N-(2,2-dimethylpropyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5127127.png)

![2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5127142.png)
![3-methoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5127146.png)
![3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5127155.png)
![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5127157.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B5127163.png)
![2-[(3-butoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5127171.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5127178.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5127182.png)
![2-[4-(1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5127197.png)
![ethyl 4-[4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5127201.png)
